molecular formula C16H21F3N6O2 B12192573 C16H21F3N6O2

C16H21F3N6O2

Cat. No.: B12192573
M. Wt: 386.37 g/mol
InChI Key: OLUWOYPUHLSWIL-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that features a trifluoromethyl group, a triazolopyrimidine core, and a propanamide side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5,7-dimethyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-N-[(ethylcarbamoyl)methyl]-N-methylpropanamide involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the triazolopyrimidine core, introduction of the trifluoromethyl group, and subsequent functionalization to attach the propanamide side chain .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods to ensure the compound is produced efficiently and with high purity .

Chemical Reactions Analysis

Types of Reactions

3-[5,7-dimethyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-N-[(ethylcarbamoyl)methyl]-N-methylpropanamide: can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions can vary widely, but typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a wide range of functionalized analogs .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[5,7-dimethyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-N-[(ethylcarbamoyl)methyl]-N-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and triazolopyrimidine core play crucial roles in its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolopyrimidine derivatives and trifluoromethyl-substituted molecules. Examples include:

Uniqueness

The uniqueness of 3-[5,7-dimethyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-N-[(ethylcarbamoyl)methyl]-N-methylpropanamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its metabolic stability and lipophilicity, while the triazolopyrimidine core provides a versatile scaffold for further functionalization .

Biological Activity

The compound with the molecular formula C16H21F3N6O2 is a fluorinated derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, potential therapeutic applications, and mechanisms of action based on current research findings.

Chemical Structure and Properties

This compound features a complex structure characterized by the presence of fluorine atoms, which significantly influence its biological interactions. The fluorination can enhance the compound's metabolic stability and alter its pharmacokinetics, making it a subject of interest for drug development.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Activity : The compound has shown promise in inhibiting glycolytic pathways in cancer cells, particularly glioblastoma multiforme (GBM), by modulating hexokinase activity. This inhibition can lead to reduced energy production in cancer cells, thereby limiting their growth and proliferation .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains, although specific data on its efficacy is still emerging .
  • Enzyme Inhibition : The compound acts as an inhibitor for key enzymes involved in metabolic pathways, which could have implications for treating metabolic disorders.

The mechanism through which this compound exerts its biological effects involves several pathways:

  • Hexokinase Inhibition : By binding to hexokinase, the compound disrupts glycolysis in cancerous cells. This is particularly relevant in hypoxic conditions where cancer cells rely heavily on glycolysis for survival .
  • Interaction with Biological Macromolecules : It is believed that this compound interacts with proteins and enzymes, altering their function and potentially leading to therapeutic effects in various diseases.

Case Study 1: Anticancer Efficacy

A recent study evaluated the cytotoxic effects of this compound on GBM cell lines. The results indicated a significant reduction in cell viability at low concentrations, with IC50 values demonstrating enhanced potency compared to non-fluorinated analogs. The study highlighted that the fluorinated derivatives were more effective under hypoxic conditions, suggesting a targeted approach for treating aggressive cancers .

Case Study 2: Antimicrobial Activity

In vitro assays conducted against multiple bacterial strains revealed that this compound exhibited notable antibacterial activity. The compound was tested against clinical isolates of Escherichia coli and Listeria monocytogenes, showing significant inhibition of growth at varying concentrations. These findings suggest potential applications in developing new antimicrobial agents .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits glycolysis in GBM cells
AntimicrobialEffective against E. coli and L. monocytogenes
Enzyme InhibitionModulates hexokinase activity

Table 2: IC50 Values for this compound in GBM Cells

CompoundIC50 (µM)Condition
This compound5.4Hypoxic
Non-fluorinated12.8Hypoxic

Properties

Molecular Formula

C16H21F3N6O2

Molecular Weight

386.37 g/mol

IUPAC Name

N-(3-methoxypropyl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

InChI

InChI=1S/C16H21F3N6O2/c1-27-10-2-7-20-14(26)11-5-8-24(9-6-11)13-4-3-12-21-22-15(16(17,18)19)25(12)23-13/h3-4,11H,2,5-10H2,1H3,(H,20,26)

InChI Key

OLUWOYPUHLSWIL-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=O)C1CCN(CC1)C2=NN3C(=NN=C3C(F)(F)F)C=C2

Origin of Product

United States

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